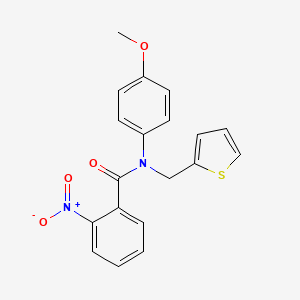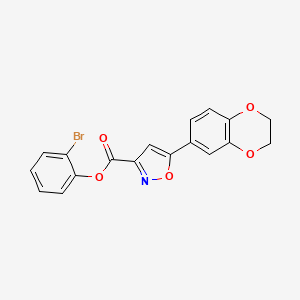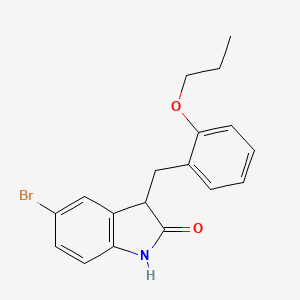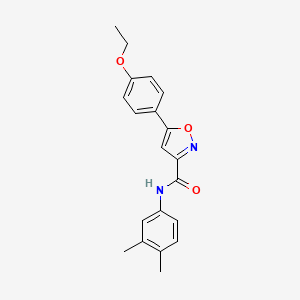
N-(4-methoxyphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that features a benzamide core substituted with a methoxyphenyl group, a nitro group, and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyaniline with 2-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiophen-2-ylmethylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under oxidative conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of N-(4-METHOXYPHENYL)-2-AMINO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Scientific Research Applications
N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-2-NITROBENZAMIDE: Lacks the thiophen-2-ylmethyl group, which may affect its biological activity and chemical reactivity.
N-(4-METHOXYPHENYL)-2-AMINO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: The reduced form of the compound, which may have different biological properties.
N-(4-METHOXYPHENYL)-2-NITRO-N-METHYLBENZAMIDE: Lacks the thiophen-2-yl group, which may influence its interaction with molecular targets.
Uniqueness
N-(4-METHOXYPHENYL)-2-NITRO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the nitro and thiophen-2-ylmethyl groups, which confer distinct chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions with biological targets, making the compound versatile for various applications .
Properties
Molecular Formula |
C19H16N2O4S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16N2O4S/c1-25-15-10-8-14(9-11-15)20(13-16-5-4-12-26-16)19(22)17-6-2-3-7-18(17)21(23)24/h2-12H,13H2,1H3 |
InChI Key |
MBDKEEAYMWKTHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11352082.png)
![3-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11352084.png)



methanone](/img/structure/B11352123.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11352124.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-4-(2-methylpropoxy)benzamide](/img/structure/B11352126.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B11352131.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(diphenylmethyl)piperidine-4-carboxamide](/img/structure/B11352154.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B11352168.png)
![N-(diphenylmethyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11352170.png)

